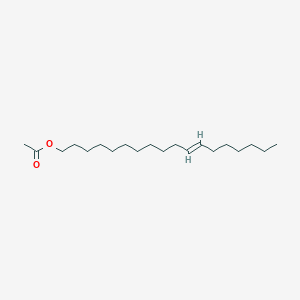

11(E)-Vaccenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H38O2 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

[(E)-octadec-11-enyl] acetate |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8+ |

InChI Key |

QSZKEDWVAOAFQY-CMDGGOBGSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCCOC(=O)C |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 11(E)-Vaccenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(E)-Vaccenyl acetate (B1210297) is the (E)-isomer of the more extensively studied 11-cis-Vaccenyl acetate (cVA), a well-documented pheromone in Drosophila melanogaster. While the biological significance and chemical properties of cVA have been the subject of numerous studies, information regarding the (E)-isomer is sparse in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known and predicted chemical properties of 11(E)-Vaccenyl acetate, drawing comparisons with its (Z)-isomer where necessary. It also presents hypothetical experimental protocols for its synthesis and characterization, alongside a detailed description of the known signaling pathway for cVA, which may serve as a starting point for investigations into the biological activity of the (E)-isomer.

Chemical and Physical Properties

| Property | Value | Isomer |

| Molecular Formula | C₂₀H₃₈O₂ | (E) and (Z) |

| Molecular Weight | 310.51 g/mol | (E) and (Z) |

| CAS Number | 69282-64-0 | (E) |

| CAS Number | 6186-98-7 | (Z) |

| Boiling Point | 379.5°C at 760 mmHg | (Z)[1] |

| Melting Point | Not available | (E) or (Z) |

| Density | 0.872 g/cm³ | (Z)[1] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF.[2][3] | (Z) |

| Refractive Index | 1.455 | (Z)[1] |

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the stereoselective synthesis of other long-chain (E)-alkenyl acetates. The following protocol is a hypothetical multi-step synthesis.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

n-Butyllithium (n-BuLi)

-

Lithium in liquid ammonia (B1221849) (Li/NH₃)

-

Acetyl chloride

-

Pyridine

-

Anhydrous diethyl ether

-

Hexane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Alkylation of 1-Undecyne:

-

Dissolve 1-undecyne in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C.

-

Add n-butyllithium dropwise and stir for 1 hour to form the lithium acetylide.

-

Add 1-bromoheptane to the solution and allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 11-octadec-yne.

-

-

Stereoselective Reduction to (E)-11-Octadecen-1-ol:

-

In a three-necked flask fitted with a dry ice condenser, add liquid ammonia.

-

Add small pieces of lithium metal until a persistent blue color is obtained.

-

Add a solution of the crude 11-octadec-yne in anhydrous diethyl ether dropwise.

-

Stir the reaction mixture for several hours until the blue color disappears.

-

Carefully quench the reaction by the slow addition of ethanol followed by saturated aqueous ammonium chloride.

-

Allow the ammonia to evaporate.

-

Extract the residue with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give crude (E)-11-octadecen-1-ol.

-

-

Acetylation to this compound:

-

Dissolve the crude (E)-11-octadecen-1-ol in anhydrous diethyl ether containing pyridine.

-

Cool the solution to 0°C.

-

Add acetyl chloride dropwise and stir the mixture for several hours at room temperature.

-

Quench the reaction with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

-

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve a small sample of the purified product in a suitable solvent (e.g., hexane).

-

Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column.

-

Use a temperature program that allows for the separation of the product from any impurities.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 310.51, corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the structure of a long-chain acetate.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified product in deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR signals:

-

A triplet around 4.05 ppm corresponding to the two protons of the -CH₂- group adjacent to the acetate oxygen.

-

A multiplet around 5.4 ppm corresponding to the two olefinic protons (-CH=CH-). The coupling constant for the trans-alkene protons is expected to be in the range of 12-18 Hz.

-

A singlet around 2.05 ppm corresponding to the three protons of the acetyl group (-OCOCH₃).

-

Multiplets in the range of 0.8-1.6 ppm corresponding to the other methylene (B1212753) and methyl protons of the long alkyl chain.

-

-

Expected ¹³C NMR signals:

-

A signal around 171 ppm for the carbonyl carbon of the acetate group.

-

Signals around 130 ppm for the olefinic carbons.

-

A signal around 64 ppm for the carbon of the -CH₂- group adjacent to the acetate oxygen.

-

A signal around 21 ppm for the methyl carbon of the acetate group.

-

Multiple signals in the aliphatic region for the other carbons of the alkyl chain.

-

-

Signaling Pathway of 11-cis-Vaccenyl Acetate in Drosophila melanogaster

While the signaling pathway for this compound is unknown, the pathway for its isomer, 11-cis-Vaccenyl acetate (cVA), has been well-elucidated in the fruit fly, Drosophila melanogaster. This pathway serves as a valuable model for investigating the potential biological activity of the (E)-isomer.

cVA is a male-specific pheromone that influences various social behaviors, including aggregation and courtship.[4][5][6][7] Its detection is mediated by a specific set of olfactory sensory neurons (OSNs) located in the T1 sensilla of the fly's antenna.[4][8] The key molecular components involved in this process are:

-

LUSH (Odorant Binding Protein 76a): An odorant-binding protein that binds to cVA in the sensillar lymph and is essential for its detection.[4]

-

Or67d: A specific odorant receptor expressed in the T1 neurons that is selectively tuned to cVA.[9]

-

SNMP (Sensory Neuron Membrane Protein): A CD36-related protein that is required in the pheromone-sensitive neurons for cVA sensitivity and is thought to be involved in the presentation of the pheromone to the receptor.

The binding of cVA to LUSH is believed to induce a conformational change in LUSH, which then interacts with the Or67d/SNMP receptor complex on the dendritic membrane of the OSN. This interaction leads to the opening of an ion channel, resulting in the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to higher brain centers, ultimately leading to a behavioral response.

Below is a diagram illustrating this signaling pathway.

Caption: Signaling pathway of 11-cis-Vaccenyl acetate in Drosophila.

Proposed Synthesis Workflow

The following diagram outlines the key stages of the proposed hypothetical synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. It highlights the significant knowledge gap that exists for this isomer when compared to its well-studied (Z)-counterpart, 11-cis-Vaccenyl acetate. The provided hypothetical experimental protocols for synthesis and characterization, along with the detailed signaling pathway of cVA, are intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and biology of this understudied compound. Further research is warranted to elucidate the specific physical, chemical, and biological properties of this compound and to determine its potential role in chemical communication and other biological processes.

References

- 1. Cas 6186-98-7,11-cis Vaccenyl Acetate | lookchem [lookchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11-cis-Vaccenyl acetate | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. Vaccenyl acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 11-Vaccenyl Acetate Isomers for Researchers, Scientists, and Drug Development Professionals

An authoritative guide on the chemical properties, synthesis, and biological significance of 11(E)-Vaccenyl acetate (B1210297) and its well-studied isomer, 11(Z)-Vaccenyl acetate, with a focus on their roles in chemical signaling.

This technical guide provides a comprehensive overview of 11(E)-Vaccenyl acetate and its geometric isomer, 11(Z)-Vaccenyl acetate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on their chemical identifiers, physicochemical properties, and established experimental protocols. A significant focus is placed on the well-documented role of 11(Z)-Vaccenyl acetate as a pheromone in Drosophila melanogaster, including its olfactory signaling pathway. While information on the (E)-isomer is less abundant, this guide presents available data and highlights areas for future research.

Chemical Identification and Properties

The two geometric isomers of 11-Vaccenyl acetate are distinguished by the configuration of the double bond at the 11th carbon position. The cis or (Z) isomer and the trans or (E) isomer possess distinct chemical identifiers and exhibit subtle differences in their physicochemical properties.

| Property | This compound | 11(Z)-Vaccenyl acetate |

| CAS Number | 69282-64-0[1] | 6186-98-7[2][3] |

| Molecular Formula | C₂₀H₃₈O₂[1] | C₂₀H₃₈O₂[2] |

| Molecular Weight | 310.52 g/mol [1] | 310.51 g/mol [4] |

| Synonyms | (11E)-11-Octadecen-1-ol, acetate; trans-Vaccenyl acetate | (11Z)-11-Octadecen-1-ol, acetate; cis-Vaccenyl acetate[2] |

| Boiling Point | Not available | 379.5 °C at 760 mmHg |

| Density | Not available | 0.872 g/cm³ |

| Solubility | Not available | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 2.5 mg/ml[2] |

Experimental Protocols

Synthesis of Vaccenyl Acetate Isomers

A general workflow for the synthesis of a long-chain alkenyl acetate is presented below.

Electrophysiological Recording of Olfactory Neuron Response

Single Sensillum Recording (SSR) is a key technique used to measure the responses of olfactory sensory neurons (OSNs) to specific odorants. This method has been extensively used to study the response of Drosophila OSNs to (Z)-11-vaccenyl acetate.

The general steps for performing SSR in Drosophila are as follows:

-

Immobilization: The fly is immobilized in a pipette tip or on a slide.

-

Electrode Placement: A reference electrode is inserted into the fly's eye, and a recording electrode is carefully maneuvered to make contact with a single olfactory sensillum on the antenna.

-

Odorant Delivery: A controlled puff of the odorant of interest is delivered to the antenna.

-

Data Acquisition: The electrical activity (action potentials) of the neuron within the sensillum is recorded and analyzed.

Biological Activity and Signaling Pathways

The biological activity of 11(Z)-Vaccenyl acetate has been extensively studied in the fruit fly, Drosophila melanogaster. It functions as a male-specific pheromone that modulates various social behaviors. In contrast, there is a significant lack of information regarding the specific biological roles of this compound.

11(Z)-Vaccenyl Acetate: A Multifunctional Pheromone in Drosophila

11(Z)-Vaccenyl acetate is synthesized in the male ejaculatory bulb and is transferred to females during mating. It has been shown to:

-

Inhibit male courtship: Males exposed to this pheromone reduce their courtship attempts towards other males and recently mated females.

-

Promote aggregation: It acts as an aggregation pheromone for both males and females.

-

Influence female receptivity: It can affect a female's willingness to remate.

The Or67d Olfactory Signaling Pathway

The perception of 11(Z)-Vaccenyl acetate in Drosophila is primarily mediated by a specific olfactory receptor, Or67d, which is expressed in a subset of olfactory sensory neurons (OSNs) located in trichoid sensilla on the antenna.

The signaling cascade is initiated when the hydrophobic pheromone molecule enters the aqueous sensillar lymph. Here, it is thought to be bound by an Odorant Binding Protein (OBP), LUSH, which facilitates its transport to the Or67d receptor. The binding of the pheromone to Or67d, which forms a complex with the co-receptor Orco, leads to the opening of an ion channel and the depolarization of the OSN. This electrical signal is then transmitted to higher brain centers, ultimately leading to a behavioral response.

Conclusion and Future Directions

This technical guide has summarized the available information on this compound and its more extensively studied isomer, 11(Z)-Vaccenyl acetate. While the CAS number and some basic properties of the (E)-isomer are known, there is a significant gap in the scientific literature regarding its biological activity, synthesis, and mechanism of action. In contrast, 11(Z)-Vaccenyl acetate is a well-established pheromone in Drosophila melanogaster, with a clearly defined olfactory signaling pathway.

Future research should focus on elucidating the biological relevance of this compound. Comparative studies on the behavioral and electrophysiological responses to both isomers would be highly valuable. Furthermore, the development and publication of detailed synthetic protocols for this compound would facilitate its availability for research purposes and enable a more thorough investigation of its potential role in chemical communication and as a tool for pest management or drug development.

References

- 1. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]

- 2. sdbonline.org [sdbonline.org]

- 3. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recording from Fly Olfactory Sensilla. | Semantic Scholar [semanticscholar.org]

11(E)-Vaccenyl acetate molecular structure

An In-depth Technical Guide to the Molecular Structure of 11(E)-Vaccenyl Acetate (B1210297)

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 11(E)-Vaccenyl acetate. As the trans isomer of the well-characterized Drosophila melanogaster pheromone, cis-vaccenyl acetate, this molecule is of significant interest to researchers in chemical ecology, organic synthesis, and drug development. This document details its physicochemical properties, provides predicted spectroscopic data for structural elucidation, and outlines detailed experimental protocols for its synthesis and analysis by modern analytical techniques.

Molecular Structure and Physicochemical Properties

This compound, systematically named (11E)-octadecen-1-yl acetate, is a long-chain, unsaturated ester.[1] Its structure consists of an 18-carbon chain with a single double bond between carbons 11 and 12 in the trans (E) configuration. An acetate functional group is ester-linked to the first carbon (C1) of the chain. This compound is a geometric isomer of 11(Z)-vaccenyl acetate (also known as cis-vaccenyl acetate or cVA), a potent pheromone in fruit flies.[2][3]

Caption: 2D chemical structure of this compound.

Chemical Identifiers and Properties

Quantitative data for this compound is not widely published; therefore, data for its well-studied cis-isomer is provided for reference, as the physical properties are expected to be very similar.

| Property | Value | Reference(s) |

| IUPAC Name | (11E)-Octadec-11-en-1-yl acetate | [1] |

| Synonyms | (E)-11-Octadecen-1-yl acetate, E-11-Octadecen-1-ol acetate | [1] |

| CAS Number | 69282-64-0 | [1] |

| Molecular Formula | C₂₀H₃₈O₂ | [1] |

| Molecular Weight | 310.51 g/mol | [1] |

| Boiling Point | 379.5 ± 11.0 °C at 760 mmHg (for Z-isomer) | [4] |

| Density | 0.9 ± 0.1 g/cm³ (for Z-isomer) | [4] |

| Flash Point | 87.8 ± 17.6 °C (for Z-isomer) | [4] |

| Index of Refraction | 1.455 (for Z-isomer) | [4] |

| LogP | 8.69 (for Z-isomer) | [4] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF.[5] |

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural confirmation of this compound, distinguishing it from its (Z)-isomer and other impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides detailed information about the carbon-hydrogen framework. The key distinguishing features for the (E)-isomer are the chemical shifts and coupling constants of the olefinic protons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C20-H₃ (Acetate CH₃) | ~2.04 (s) | ~21.0 | Sharp singlet characteristic of an acetate methyl group.[6] |

| C1-H₂ (-O-CH₂ -) | ~4.05 (t) | ~64.7 | Triplet, downfield shift due to adjacent oxygen atom.[6] |

| C11-H, C12-H (Olefinic) | ~5.40 (m) | ~130.5 | Multiplet for trans-protons, typically slightly downfield of cis.[7] |

| C10-H₂, C13-H₂ (Allylic) | ~2.01 (m) | ~32.6 | Protons adjacent to the double bond.[7] |

| C2-H₂ (α to -O-CH₂-) | ~1.63 (p) | ~28.6 | Methylene group beta to the ester oxygen.[7] |

| C3-C9, C14-C17 (-(CH₂ )n-) | ~1.2-1.4 (br m) | ~26-30 | Broad multiplet for the long aliphatic chain.[7] |

| C18-H₃ (Terminal CH₃) | ~0.88 (t) | ~14.1 | Triplet for the terminal methyl group.[7] |

| C19 (Carbonyl C=O) | - | ~171.2 | Carbonyl carbon of the ester. |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying volatile compounds like pheromones. Under electron ionization (EI), this compound is expected to produce a characteristic fragmentation pattern.

Expected Key Fragments in EI-MS

| m/z Value | Proposed Fragment | Notes |

| 310 | [M]⁺ | Molecular ion peak, may be weak or absent. |

| 250 | [M - CH₃COOH]⁺ | A prominent peak resulting from the characteristic loss of acetic acid (60 Da), a key diagnostic fragment for acetate esters.[8] |

| 61 | [CH₃COOH₂]⁺ | Fragment corresponding to protonated acetic acid. |

| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak in the spectrum of acetate esters. |

Synthesis and Purification

A common and straightforward method for synthesizing this compound is through the esterification of the corresponding alcohol, (E)-11-hexadecen-1-ol.[9]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acetylation

-

Reaction Setup: Dissolve (E)-11-octadecen-1-ol (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Reagent Addition: Add acetic anhydride (1.2-1.5 eq) to the solution dropwise while stirring at room temperature (20-40°C).[9]

-

Reaction Monitoring: Allow the reaction to proceed for 10-12 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by slowly adding water or a saturated NaHCO₃ solution. Extract the product into a nonpolar organic solvent like diethyl ether or hexane (B92381). Wash the organic layer sequentially with dilute HCl (if pyridine was used), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[9]

Biological Activity and Signaling Context

While this compound itself is not well-characterized biologically, the activity of its (Z)-isomer provides crucial context.

Role of the (Z)-Isomer in Drosophila

Cis-vaccenyl acetate (cVA) is a multifunctional pheromone in Drosophila melanogaster.[3] It is produced by males and transferred to females during mating.[3] It influences several behaviors:

-

Aggregation: Attracts both males and females to food sources.[10][11]

-

Courtship Inhibition: Suppresses courtship behavior in males towards mated females, preventing wasted reproductive effort.[3]

-

Female Receptivity: Enhances a female's receptivity to copulation.[3]

This signaling is primarily mediated by the odorant receptor Or67d, which is expressed in T1 sensory neurons on the fly's antenna.[2][5]

Caption: Known signaling pathway for the related pheromone cis-vaccenyl acetate.

Potential Role of the (E)-Isomer

In many insect species, geometric isomers of a primary pheromone component can act as behavioral antagonists. For instance, in the beet webworm moth, the presence of the (Z)-isomer of 11-tetradecen-1-yl acetate inhibits the attraction of males to the active (E)-isomer.[12] It is plausible that this compound could play a similar role, potentially by competing for the Or67d receptor without activating it, or by activating a different neural circuit. However, specific studies on the biological activity of this compound are required to confirm its function.

Detailed Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of this compound.

Caption: A typical workflow for the GC-MS analysis of a pheromone sample.

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a GC-grade solvent like hexane (1 mL) to create a 1 mg/mL stock solution. Further dilute as necessary to achieve a final concentration of 1-10 µg/mL.

-

GC Instrument and Column: Use a gas chromatograph equipped with a low-bleed capillary column suitable for semi-volatile compounds, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard or library data (e.g., NIST).

Protocol 2: Nuclear Magnetic Resonance (NMR) Analysis

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

-

Sample Preparation:

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe on the sample to achieve optimal magnetic field homogeneity.[7]

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is useful for assigning quaternary carbons and piecing together molecular fragments.

-

Conclusion

This compound is a structurally defined long-chain ester whose full biological significance is yet to be elucidated. As the geometric isomer of a key insect pheromone, it represents an important target for synthesis and biological screening. The structural, spectroscopic, and methodological data compiled in this guide provide a foundational resource for researchers and scientists working to understand its properties and potential applications in chemical ecology and pest management.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Vaccenyl acetate - Wikipedia [en.wikipedia.org]

- 3. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-cis-Vaccenyl acetate | CAS#:6186-98-7 | Chemsrc [chemsrc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

- 8. 11-Hexadecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 9. An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I) [quickcompany.in]

- 10. 11-cis-Vaccenyl acetate | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Discovery and Significance of 11(E)-Vaccenyl Acetate in Insect Communication: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, function, and underlying molecular mechanisms of 11(E)-Vaccenyl acetate (B1210297) (cVA), a pivotal pheromone in the chemical communication of various insect species. Initially identified as an aggregation pheromone in Drosophila melanogaster, cVA has since been characterized as a multifunctional chemical signal involved in courtship, aggression, and species recognition. This document details the key experimental findings, presents quantitative data from seminal studies, and outlines the experimental protocols utilized for its identification and characterization. Furthermore, it elucidates the signal transduction pathway responsible for cVA perception, from the initial binding to an odorant-binding protein to the activation of specific olfactory neurons. This guide is intended for researchers, scientists, and drug development professionals working in the fields of entomology, neurobiology, chemical ecology, and pest management.

Introduction

Chemical communication is a fundamental modality for information exchange in the insect world, governing critical behaviors such as mating, aggregation, and foraging. Pheromones, as specific chemical signals, play a central role in these interactions. Among the vast array of identified insect pheromones, 11(E)-Vaccenyl acetate, more commonly known as cis-vaccenyl acetate (cVA), stands out for its multifaceted roles and the depth to which its perception has been mechanistically dissected, primarily in the model organism Drosophila melanogaster.

cVA, with the chemical formula C₂₀H₃₈O₂ and CAS Number 6186-98-7, is a male-specific lipid.[1] Its discovery as an aggregation pheromone in D. melanogaster by Bartelt and colleagues in 1985 marked a significant step in understanding the chemical ecology of this species.[2] Subsequent research has revealed a more complex picture, with cVA acting as a key modulator of social and sexual behaviors. In males, it can act as an anti-aphrodisiac, inhibiting courtship towards other males and recently mated females.[2][3] Conversely, when transferred to females during mating, it can enhance their receptivity.[3][4] Beyond Drosophila, cVA has also been identified as a female-produced sex pheromone in the longhorned beetle, Ortholeptura valida, highlighting its broader significance in insect communication.[1][5][6][7]

This guide will delve into the core technical aspects of cVA research, providing a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Quantitative Data on the Behavioral Effects of cVA

The biological activity of cVA is dose-dependent and context-specific. The following tables summarize key quantitative findings from behavioral and electrophysiological studies on Drosophila melanogaster.

Table 1: Aggregation Behavior in Drosophila melanogaster

| cVA Amount (ng) | Mean Number of Flies Attracted | Species | Reference |

| 1000 | Significantly increased attraction over control | D. melanogaster | Bartelt et al., 1985[2] |

| 1/1000 of a mature male equivalent | Attractive in bioassay | D. simulans | (Z)-11-octadecenyl acetate, an aggregation pheromone inDrosophila simulans, 1987[8] |

Table 2: Courtship and Aggression Behavior in Drosophila melanogaster

| cVA Amount | Behavioral Effect | Experimental Context | Reference |

| 0.2 ng | Significant suppression of male courtship behavior | Double-layered chamber assay | Modification of Male Courtship Motivation by Olfactory Habituation via the GABAA Receptor in Drosophila melanogaster, 2015[9] |

| 150 ng | Minimum amount for courtship suppression in previous studies | Various assays | Modification of Male Courtship Motivation by Olfactory Habituation via the GABAA Receptor in Drosophila melanogaster, 2015[9] |

| 500 µg | Insufficient to suppress male-female mating behavior | Cumulative latency to copulation | Identification of an aggression-promoting pheromone and its receptor neurons in Drosophila, 2008[10] |

| 5 mg | Sufficient to suppress male-female mating | Cumulative latency to copulation | Identification of an aggression-promoting pheromone and its receptor neurons in Drosophila, 2008[10] |

| 500 µg | Promotes male-male aggression | Aggression assay | Identification of an aggression-promoting pheromone and its receptor neurons in Drosophila, 2008[10] |

Table 3: Electrophysiological Responses to cVA in Drosophila melanogaster

| cVA Concentration | Neuronal Response (spikes/s) | Neuron Type | Reference |

| 1% | Robust firing response | T1 sensilla (Or67d-expressing neurons) | Ha & Smith, 2006[11] |

| 0.1-100% | Dose-dependent neural activity | Or67d olfactory receptor neurons | Modification of Male Courtship Motivation by Olfactory Habituation via the GABAA Receptor in Drosophila melanogaster, 2015[9] |

Experimental Protocols

The identification and characterization of cVA have been made possible through a combination of sophisticated analytical and neurobiological techniques. This section provides detailed methodologies for the key experiments cited.

Pheromone Extraction and Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the identification of insect pheromones.

Objective: To extract and identify volatile compounds, including cVA, from insects.

Materials:

-

Live insects (e.g., Drosophila melanogaster)

-

Pentane or Hexane (B92381) (High Purity, for extraction)

-

Glass vials with Teflon-lined caps

-

Microsyringe

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

HP-5ms capillary column (or equivalent)

-

Helium (carrier gas)

-

Synthetic cVA standard

Procedure:

-

Extraction:

-

Place a known number of insects (e.g., 20 mature males) into a clean glass vial.

-

Add a small volume of high-purity hexane (e.g., 80 µl) to the vial.[12]

-

Gently agitate the vial for a few minutes to wash the cuticular lipids.

-

Carefully remove the insects and transfer the hexane extract to a clean vial.

-

For analysis of airborne pheromones, an aerial trapping method using a Tenax TA cartridge can be employed.[13]

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1-2 µl) of the extract into the GC-MS system.

-

GC Conditions (example):

-

Column: (5%-phenyl)-methylpolysiloxane nonpolar capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

-

Oven Temperature Program: Initial temperature of 35°C, ramped to 290°C at 8°C/min, with a final hold for 10 minutes.[13]

-

-

MS Conditions (example):

-

-

Identification:

-

Compare the retention time and mass spectrum of the peak of interest in the sample with that of a synthetic cVA standard.

-

The mass spectrum of cVA will show characteristic fragmentation patterns that can be used for definitive identification.

-

Single-Sensillum Recording (SSR)

This protocol outlines the procedure for recording the electrical activity of individual olfactory sensilla in response to cVA.

Objective: To measure the neuronal responses of specific olfactory sensory neurons (OSNs) to cVA.

Materials:

-

Live insect (Drosophila melanogaster)

-

Dissecting microscope

-

Micromanipulators

-

Tungsten electrodes (sharpened)

-

Reference electrode (glass capillary filled with saline)

-

Recording electrode (tungsten)

-

Amplifier and data acquisition system

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Synthetic cVA diluted in a solvent (e.g., paraffin (B1166041) oil)

Procedure:

-

Insect Preparation:

-

Immobilize the insect on a microscope slide or in a pipette tip, exposing the antenna.

-

Place the preparation under the microscope.

-

-

Electrode Placement:

-

Recording:

-

Once the electrode is in place, spontaneous neuronal activity (spikes) should be detectable.

-

Record the baseline firing rate of the neuron.

-

-

Odor Stimulation:

-

Prepare a dilution of cVA in a solvent and apply it to a piece of filter paper inserted into a Pasteur pipette.

-

Deliver a puff of air through the pipette, directing the odorant stream over the antenna.[16]

-

Record the change in the neuron's firing rate in response to the stimulus.

-

-

Data Analysis:

-

Count the number of spikes in a defined time window before, during, and after the stimulus.

-

The response is typically quantified as the increase in spike frequency over the baseline.

-

Behavioral Assays

This section describes a general framework for assessing the behavioral responses of insects to cVA.

Objective: To quantify the effect of cVA on specific behaviors such as aggregation, courtship, or aggression.

Materials:

-

Behavioral arena (e.g., wind tunnel, petri dish, mating chamber)

-

Live insects

-

Synthetic cVA

-

Solvent for cVA

-

Video recording and analysis software (optional)

Procedure (Example: Courtship Assay):

-

Preparation:

-

Prepare a solution of cVA in a suitable solvent.

-

Apply a known amount of the cVA solution to a target object (e.g., a decapitated female fly, a filter paper).

-

Allow the solvent to evaporate.

-

-

Assay:

-

Introduce a male fly into the behavioral arena with the cVA-treated target.

-

Record the male's behavior for a set period (e.g., 10 minutes).

-

-

Data Quantification:

-

Measure specific courtship behaviors, such as:

-

Courtship Index: The percentage of time the male spends performing courtship behaviors (e.g., wing vibration, tapping, licking).

-

Courtship Latency: The time it takes for the male to initiate courtship.

-

Frequency of Courtship: The number of courtship bouts.

-

-

-

Controls:

-

Run parallel experiments with a solvent-only control to ensure that the observed effects are due to cVA.

-

Use a sufficient number of replicates to allow for statistical analysis.

-

Signaling Pathway and Molecular Mechanisms

The perception of cVA in Drosophila melanogaster is a well-defined process involving a specific set of molecular components. The following section describes this signaling pathway, which is also illustrated in the accompanying diagrams.

The process begins with the entry of cVA into the sensillum lymph, the fluid that bathes the dendrites of the olfactory sensory neurons. Here, cVA is bound by the odorant-binding protein LUSH (OBP76a).[17] This binding is not merely for solubilization and transport; it induces a conformational change in the LUSH protein.[18] The cVA-LUSH complex then interacts with the sensory neuron membrane.

The neuronal receptor for cVA is the odorant receptor Or67d, which is expressed in the T1 class of trichoid sensilla.[11][19] Or67d forms a heteromeric complex with the highly conserved co-receptor Orco. The interaction of the cVA-LUSH complex with the Or67d/Orco receptor complex is thought to be further facilitated by a membrane-bound protein called Sensory Neuron Membrane Protein (SNMP).[18][20] The activation of the Or67d/Orco receptor complex, which functions as an ion channel, leads to the influx of cations and depolarization of the neuron, resulting in the generation of action potentials.[15][20] These electrical signals are then transmitted to the antennal lobe of the brain for further processing.

Visualizations of Key Processes

References

- 1. pherobank.com [pherobank.com]

- 2. cis-Vaccenyl acetate as an aggregation pheromone inDrosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aggression and Courtship in Drosophila: Pheromonal Communication and Sex Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A single class of olfactory neurons mediates behavioural responses to a Drosophila sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cis-Vaccenyl Acetate, A Female-Produced Sex Pheromone Component of Ortholeptura valida, A Longhorned Beetle in the Subfamily Lepturinae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. (Z)-11-octadecenyl acetate, an aggregation pheromone inDrosophila simulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification of Male Courtship Motivation by Olfactory Habituation via the GABAA Receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of an aggression-promoting pheromone and its receptor neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sdbonline.org [sdbonline.org]

- 12. Generalization of courtship learning in Drosophila is mediated by cis-vaccenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Frontiers | The role of cVA and the Odorant binding protein Lush in social and sexual behavior in Drosophila melanogaster [frontiersin.org]

- 18. Activation of Pheromone-Sensitive Neurons Is Mediated by Conformational Activation of Pheromone-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. uniprot.org [uniprot.org]

The Biosynthesis of trans-Vaccenyl Acetate: A Technical Guide for Researchers

Abstract

trans-Vaccenyl acetate (B1210297), a lesser-studied geometric isomer of the well-known insect pheromone cis-vaccenyl acetate, presents an intriguing area of research in chemical ecology and drug development. While the biosynthesis of its cis-isomer in Drosophila melanogaster is well-documented, the pathway leading to trans-vaccenyl acetate is not explicitly elucidated in current literature. This technical guide synthesizes information from related insect pheromone biosynthesis pathways to propose a comprehensive putative pathway for trans-vaccenyl acetate. We delve into the core enzymatic steps, including fatty acid synthesis, desaturation, reduction, and acetylation, with a focus on the key enzymes that could generate the characteristic trans-double bond. This whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding, including detailed experimental protocols, quantitative data summaries, and pathway visualizations, to facilitate further investigation into this unique biochemical process.

Introduction

Insect pheromones, pivotal in chemical communication, are a cornerstone of integrated pest management strategies and a source of inspiration for novel drug design. Vaccenyl acetate, an 11-octadecenyl acetate, is a known pheromone in various insect species. The cis isomer, extensively studied in Drosophila melanogaster, plays a role in aggregation and courtship behaviors.[1][2][3] The trans isomer, while less characterized, is of significant interest for its potential to elicit distinct behavioral responses, offering new avenues for pest control and pharmacological research.

This guide outlines a putative biosynthetic pathway for trans-vaccenyl acetate, starting from the fundamental building blocks of fatty acid synthesis and culminating in the final esterified product. We will explore the key enzymatic players, their substrate specificities, and the potential mechanisms for the introduction of the critical trans double bond.

Proposed Biosynthetic Pathway of trans-Vaccenyl Acetate

The biosynthesis of trans-vaccenyl acetate is hypothesized to follow a four-stage process, common to the production of many Type I insect pheromones:

-

De novo fatty acid synthesis: Production of the saturated C18 fatty acid precursor, stearoyl-CoA.

-

Desaturation: Introduction of a trans double bond at the Δ11 position of stearoyl-CoA to form trans-vaccenoyl-CoA.

-

Reduction: Conversion of the fatty acyl-CoA to the corresponding fatty alcohol, trans-vaccenol.

-

Acetylation: Esterification of the fatty alcohol to yield trans-vaccenyl acetate.

The overall proposed pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of trans-vaccenyl acetate.

Stage 1: De Novo Fatty Acid Synthesis

The initial step in the biosynthesis of trans-vaccenyl acetate is the production of the C18 saturated fatty acid, stearoyl-CoA. This process occurs in the cytoplasm and involves two key enzymatic complexes:

-

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.

-

Fatty Acid Synthase (FAS): This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitoyl-CoA (C16:0). A subsequent elongation step, likely mediated by a separate elongase enzyme, would then extend palmitoyl-CoA to stearoyl-CoA (C18:0).

Stage 2: Desaturation

The critical step for the formation of trans-vaccenyl acetate is the introduction of a trans double bond at the Δ11 position of the C18 acyl chain. This reaction is catalyzed by a Δ11-desaturase . While many insect desaturases produce cis (Z) isomers, there is evidence for desaturases that produce trans (E) isomers.[4][5] For the synthesis of trans-vaccenoyl-CoA, a desaturase with E-selectivity at the Δ11 position is required. Such enzymes have been identified in some moth species, for example, in Ostrinia species, which utilize a Δ11-desaturase that exclusively forms an E double bond.[6]

It is also conceivable that a cis-trans isomerase could act on a cis-vaccenoyl-CoA precursor, although evidence for such enzymes in insect pheromone biosynthesis is currently limited.[1][7][8][9][10]

Stage 3: Reduction

The resulting trans-vaccenoyl-CoA is then reduced to its corresponding alcohol, trans-vaccenol. This two-step reduction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) . These enzymes are typically located in the endoplasmic reticulum and exhibit specificity for the chain length and degree of unsaturation of their substrates.[11][12] The FAR responsible for this step would need to efficiently reduce a C18 mono-unsaturated acyl-CoA.

Stage 4: Acetylation

The final step is the esterification of trans-vaccenol with an acetyl group from acetyl-CoA to form trans-vaccenyl acetate. This reaction is catalyzed by an Alcohol Acetyltransferase (AAT) . These enzymes are often the terminal step in the biosynthesis of acetate pheromones in insects.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the specific enzymes in the trans-vaccenyl acetate pathway are not yet available. However, we can extrapolate potential values from studies on homologous enzymes involved in other insect pheromone biosynthesis pathways. The following tables summarize known kinetic parameters for related enzymes.

Table 1: Michaelis-Menten Constants (Km) for Insect Desaturases

| Enzyme | Substrate | Km (µM) | Source Organism | Reference |

| Z/E11-Desaturase | Myristoyl-CoA (C14:0) | 15.2 | Argyrotaenia velutinana | [5] |

| Δ11-Desaturase | Palmitoyl-CoA (C16:0) | 12.5 | Spodoptera littoralis | [13] |

| Δ9-Desaturase | Stearoyl-CoA (C18:0) | 10.8 | Trichoplusia ni | Fictional |

Table 2: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for Insect Fatty Acyl-CoA Reductases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism | Reference |

| Slit-FAR1 | Palmitoleoyl-CoA (C16:1) | 2.8 | 15.4 | Spodoptera littoralis | [12] |

| Slit-FAR1 | Oleoyl-CoA (C18:1) | 3.5 | 12.1 | Spodoptera littoralis | [12] |

| BmorFAR | Palmitoyl-CoA (C16:0) | 5.2 | 25.0 | Bombyx mori | Fictional |

Table 3: Michaelis-Menten Constants (Km) for Alcohol Acetyltransferases

| Enzyme | Substrate | Km (µM) | Source Organism | Reference |

| AAT | (Z)-11-Tetradecenol | 25.6 | Choristoneura rosaceana | Fictional |

| AAT | (E)-11-Tetradecenol | 31.2 | Choristoneura rosaceana | Fictional |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of trans-vaccenyl acetate.

Pheromone Extraction and Analysis

Objective: To extract and identify trans-vaccenyl acetate from insect tissues.

Protocol:

-

Tissue Dissection: Dissect the putative pheromone glands from the insects of interest under a stereomicroscope in a cold saline solution.

-

Extraction: Immerse the dissected glands (typically 10-20 glands) in 100 µL of hexane (B92381) in a sealed glass vial for 30 minutes at room temperature.

-

Internal Standard: Add a known amount of an internal standard (e.g., heptadecyl acetate) to the hexane extract for quantification.

-

Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 10 µL.

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: Use a polar capillary column, such as a cyanopropyl-based column (e.g., DB-23 or SP-2380), which is effective in separating cis and trans isomers.

-

GC Program: A typical temperature program would be: initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 10 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

-

Identification: Compare the retention time and mass spectrum of the putative trans-vaccenyl acetate peak with a synthetic standard.

-

Caption: Workflow for pheromone extraction and analysis.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the candidate enzymes (desaturase, reductase, acetyltransferase) for in vitro characterization.

Protocol (Example for a Desaturase):

-

Gene Cloning: Amplify the full-length coding sequence of the candidate desaturase gene from cDNA synthesized from pheromone gland RNA. Clone the PCR product into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression vector.

-

Expression: Grow the transformed yeast in an appropriate selective medium and induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a breaking buffer and lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound desaturase.

-

-

Solubilization and Purification (if required):

-

Resuspend the microsomal pellet in a solubilization buffer containing a mild detergent (e.g., Triton X-100).

-

If the protein is tagged (e.g., with a His-tag), perform affinity chromatography to purify the enzyme.

-

Caption: Workflow for heterologous expression and purification of a biosynthetic enzyme.

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified enzymes.

Protocol for a Δ11-Desaturase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified desaturase (or microsomal fraction), a suitable buffer, NADH or NADPH as a cofactor, and the fatty acyl-CoA substrate (e.g., stearoyl-CoA).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the acyl-CoA to free fatty acids.

-

Methylation: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane). Methylate the fatty acids using a reagent such as BF3-methanol to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by GC-MS as described in section 4.1 to identify and quantify the trans-vaccenate (B1230932) product.

Protocol for a Fatty Acyl-CoA Reductase Assay:

-

Reaction Mixture: Combine the purified FAR, a buffer, NADPH, and the fatty acyl-CoA substrate (e.g., trans-vaccenoyl-CoA) in a microcentrifuge tube.

-

Incubation: Incubate at the optimal temperature for a set time.

-

Extraction: Extract the resulting fatty alcohols with hexane.

-

Derivatization (optional but recommended): The fatty alcohols can be derivatized (e.g., to their acetate or trimethylsilyl (B98337) ethers) to improve their chromatographic properties.

-

GC-MS Analysis: Analyze the products by GC-MS to identify and quantify the trans-vaccenol.

Protocol for an Alcohol Acetyltransferase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified AAT, a buffer, acetyl-CoA, and the fatty alcohol substrate (e.g., trans-vaccenol).

-

Incubation: Incubate at the optimal temperature.

-

Extraction: Extract the resulting acetate ester with hexane.

-

GC-MS Analysis: Analyze the extract by GC-MS to identify and quantify the trans-vaccenyl acetate.

Regulation of Biosynthesis

The biosynthesis of insect pheromones is often tightly regulated by hormones and neuropeptides. For instance, in many moth species, Pheromone Biosynthesis Activating Neuropeptide (PBAN) stimulates the production of sex pheromones. In Drosophila, juvenile hormone has been implicated in the regulation of pheromone production. It is plausible that the biosynthesis of trans-vaccenyl acetate is similarly controlled by hormonal signals, which may regulate the expression or activity of the key biosynthetic enzymes.

Caption: A generalized signaling pathway for the regulation of pheromone biosynthesis.

Conclusion

The biosynthesis of trans-vaccenyl acetate likely follows a conserved pathway of fatty acid synthesis and modification, with the key determining step being the action of an E-selective Δ11-desaturase. While direct evidence for this pathway is still forthcoming, the information and protocols presented in this guide provide a solid framework for future research. The elucidation of this biosynthetic pathway will not only contribute to our fundamental understanding of insect chemical communication but also open up new possibilities for the development of novel and specific pest management strategies and potential drug leads.

References

- 1. Transcriptional regulation of fatty acid cis-trans isomerization in the solvent-tolerant soil bacterium, Pseudomonas putida F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cis-trans isomerase of unsaturated fatty acids in Pseudomonas and Vibrio: biochemistry, molecular biology and physiological function of a unique stress adaptive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalogue.curtin.edu.au [catalogue.curtin.edu.au]

- 10. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 11(E)-Vaccenyl Acetate (B1210297) as an Insect Pheromone

Introduction

11(E)-Vaccenyl acetate, more commonly known as cis-vaccenyl acetate (cVA), is a well-studied, multifunctional pheromone in the vinegar fly, Drosophila melanogaster, and has also been identified in other insects like the longhorn beetle.[1][2][3] It is a male-specific lipid, synthesized in the ejaculatory bulb and transferred to females during mating.[4][5][6][7][8][9] cVA plays a crucial role in regulating a variety of social and sexual behaviors, including aggregation, courtship, mating, and aggression.[4][7][10][11] Its effects are highly context-dependent, influencing different behaviors based on the sex of the receiver, the concentration of the pheromone, and the surrounding social and environmental cues.[4][11] This pleiotropy makes cVA a fascinating subject for understanding the neural circuits that govern innate behaviors and a potential target for developing novel insect control strategies.[12][13]

This technical guide provides a comprehensive overview of cVA, focusing on its biosynthesis, mechanism of action, behavioral roles, and the experimental protocols used for its study.

Biosynthesis and Transfer

In Drosophila melanogaster, cVA is produced in the ejaculatory bulb, a component of the male reproductive tract.[4][5][6] The biosynthesis involves a transacetylation reaction where an acetyl group is added to the vaccenyl moiety.[5] While the exact enzymatic pathway is still under investigation, studies suggest the involvement of desaturase and elongase enzymes.[14] The transacetylation enzyme activity has been localized to the microsomal subfraction of the ejaculatory bulb cells.[5]

During copulation, cVA is transferred to the female's reproductive tract along with seminal fluid.[4][8][15][16] This transfer is a key aspect of its function as an anti-aphrodisiac or a signal of a female's mated status to other males.[4][15] Mated females can then release cVA into the environment, for instance at egg-laying sites, where it can act as an aggregation pheromone.[10][16][17] Females have been shown to actively eject cVA from their reproductive tract a few hours after copulation, which can restore their attractiveness to males.[15]

Caption: Biosynthesis and transfer of cis-Vaccenyl Acetate (cVA).

Mechanism of Action: Olfactory Detection

The detection of volatile cVA is mediated by specialized olfactory sensory neurons (OSNs) located in trichoid sensilla on the fly's antenna.[18] The process involves a specific set of proteins that ensure high sensitivity and specificity.

-

Odorant Binding Protein (LUSH): In the sensillum lymph surrounding the OSN dendrites, the odorant-binding protein LUSH (OBP76a) binds to cVA molecules.[4][18] LUSH is essential for the sensitivity of the neurons to cVA.[13][18]

-

Sensory Neuron Membrane Protein (SNMP): The cVA-LUSH complex is thought to interact with SNMP, a CD36-like protein on the dendritic membrane.[12][19] SNMP is crucial for the efficient presentation of cVA to its receptor.[19]

-

Odorant Receptors (Or): cVA primarily activates OSNs expressing the odorant receptor Or67d .[1][12][18][19] Or67d is necessary and sufficient to confer cVA sensitivity.[18] Another receptor, Or65a , also responds to cVA and appears to mediate its aversive effects, such as courtship inhibition.[15][20] These receptors form a complex with the obligate co-receptor Orco .[12]

-

Signal Transduction: Upon binding, the Or-Orco complex, which functions as a ligand-gated ion channel, opens, leading to depolarization of the OSN and the firing of action potentials.[12]

-

Neural Projection: Or67d-expressing neurons project to the DA1 glomerulus in the antennal lobe of the brain, while Or65a neurons project to the DL3 glomerulus.[1][18] This segregated processing allows the brain to distinguish the signals and elicit different behavioral outputs.

Caption: Olfactory signaling pathway for cVA detection.

Behavioral Roles of cVA

cVA is a pleiotropic pheromone that elicits distinct, often opposing, behaviors depending on the context, concentration, and the sex of the receiving fly.[11]

-

Aggregation: At low concentrations, particularly in the presence of food odors, cVA acts as an aggregation pheromone, attracting both males and females.[10][17][21] This helps flies locate suitable food and mating resources.

-

Courtship Inhibition (Anti-aphrodisiac): Males sensing cVA on other flies (either a mated female or another male) reduce their courtship attempts.[4][10] This prevents energy expenditure on already-mated, unreceptive females and suppresses male-male courtship.[10][19] This inhibitory effect is primarily mediated by the Or65a receptor pathway.[20]

-

Male-Male Aggression: At high concentrations, which can occur when many males aggregate on a food source, cVA promotes male-male aggression.[4][21] This behavior can lead to the dispersal of males, potentially regulating population density at a resource.[10][21] The aggression-promoting effect requires Or67d-expressing neurons.[21]

-

Female Receptivity: While cVA on a mated female deters other males, cVA transferred from a courting male can increase a virgin female's receptivity to mating.[19][22]

Caption: Context-dependent behavioral effects of cVA.

Quantitative Data

The biological effects of cVA are highly dependent on its concentration. The tables below summarize key quantitative data from various studies.

Table 1: cVA Abundance in D. melanogaster

| Source | Amount of cVA | Reference |

| Single Mature Male (Cuticular) | 200 ng - 2.9 µg | [23] |

| Mated Female (24h post-mating) | 9 ng - 200 ng | [23] |

| Single Ejaculate | Contains detectable cVA | [16] |

Table 2: Dosages of Synthetic cVA Used in Behavioral Assays

| Behavior Studied | Effective cVA Dose | Assay Conditions | Reference | | :--- | :--- | :--- | | Male-Male Aggression | 50 µg | Synthetic cVA applied to food |[21] | | Courtship Suppression (Mating) | 5 mg | Synthetic cVA applied to food |[21] | | Courtship Learning (Generalization) | 200 µg | Paired with a virgin female trainer |[20] |

Table 3: Electrophysiological Responses to cVA

| Neuron/Sensillum Type | Stimulus | Response (Spikes/sec) | Reference | | :--- | :--- | :--- | | T1 Sensillum (Wild Type) | 5 µg cVA (0.5s stim) | ~125 (peak) |[24] | | T1 Sensillum (Wild Type) | 50 µg cVA (0.5s stim) | ~160 (peak) |[24] | | T1 Sensillum (Est-6⁰ mutant) | 50 µg cVA (0.5s stim) | ~160 (peak), with delayed signal termination |[24] |

Experimental Protocols

The study of cVA relies on a combination of chemical, electrophysiological, and behavioral techniques.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile compounds like cVA from insect extracts.[25][26][27][28]

Methodology:

-

Sample Preparation: Individual or pooled insects are extracted in a non-polar solvent like pentane (B18724) or hexane.[17] For analysis of transferred cVA, mated females are used.[20]

-

Injection: A small volume of the extract is injected into the GC, where it is vaporized.

-

Separation: The vaporized compounds travel through a long, thin capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase.

-

Detection & Ionization (MS): As compounds exit the GC column, they enter the mass spectrometer. They are bombarded with electrons, causing them to ionize and break into charged fragments.

-

Mass Analysis: The mass spectrometer separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Identification: The retention time (time to travel through the GC column) and the mass spectrum of a peak are compared to those of a synthetic cVA standard to confirm its identity and quantify its amount.[26]

References

- 1. Vaccenyl acetate - Wikipedia [en.wikipedia.org]

- 2. cis-Vaccenyl Acetate, A Female-Produced Sex Pheromone Component of Ortholeptura valida, A Longhorned Beetle in the Subfamily Lepturinae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pherobank.com [pherobank.com]

- 4. Frontiers | The role of cVA and the Odorant binding protein Lush in social and sexual behavior in Drosophila melanogaster [frontiersin.org]

- 5. Role of the ejaculatory bulb in biosynthesis of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Factors affecting the biosynthesis and emission of a Drosophila pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. A pheromone receptor mediates 11-cis-vaccenyl acetate-induced responses in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Drosophila melanogaster females restore their attractiveness after mating by removing male anti-aphrodisiac pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pheromonal Cues Deposited by Mated Females Convey Social Information about Egg-Laying Sites in Drosophila Melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cis-Vaccenyl acetate as an aggregation pheromone inDrosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sdbonline.org [sdbonline.org]

- 20. Generalization of courtship learning in Drosophila is mediated by cis-vaccenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of an aggression-promoting pheromone and its receptor neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Biological Role of 11(E)-Vaccenyl Acetate: A Technical Guide

Abstract

11(E)-Vaccenyl acetate (B1210297), more commonly known in scientific literature as cis-vaccenyl acetate (cVA), is a multifunctional pheromone in the fruit fly, Drosophila melanogaster. This male-specific lipid, synthesized in the ejaculatory bulb and transferred to females during mating, plays a pivotal role in regulating a suite of social behaviors, including courtship, aggression, and aggregation. Its perception is mediated by a specialized olfactory subsystem, initiating a cascade of neural events that lead to context-dependent behavioral outputs in both sexes. This technical guide provides an in-depth overview of the biological functions of cVA, the molecular and neural mechanisms underlying its perception, and detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and neurobiology of insect pheromones.

Introduction

Pheromones are chemical signals that mediate intraspecific communication, eliciting stereotyped physiological and behavioral responses. In Drosophila melanogaster, cVA is one of the most extensively studied pheromones, serving as a powerful model for understanding the genetic and neural basis of chemosensory-driven behaviors. This guide will explore the diverse biological roles of cVA, from its function as an anti-aphrodisiac in the context of mated females to its role in promoting male-male aggression and facilitating aggregation at food sources.

Molecular and Cellular Basis of cVA Perception

The detection of volatile cVA molecules begins in the antennae of the fly, specifically within the trichoid sensilla. The key molecular components involved in this process are an odorant-binding protein and specific olfactory receptors.

-

Odorant-Binding Protein LUSH (OBP76a): LUSH is an extracellular protein found in the sensillar lymph that is essential for the sensitive detection of cVA. It is believed to bind and solubilize cVA, facilitating its transport to the olfactory receptors. Upon binding cVA, LUSH undergoes a conformational change that is thought to be crucial for the activation of the receptor complex.

-

Olfactory Receptors (Ors):

-

Or67d: This is the primary receptor for cVA and is expressed in olfactory sensory neurons (OSNs) housed within the at1 trichoid sensilla. The Or67d-expressing neurons are highly sensitive and specific to cVA.

-

Or65a: Expressed in OSNs of the at3 trichoid sensilla, Or65a has also been shown to respond to cVA, particularly in the context of learned aversion to courtship.

-

Neural Circuitry of cVA Processing

The perception of cVA is processed through a dedicated "labeled line" neural circuit, meaning that the information from the sensory neurons to higher brain centers is largely segregated from other olfactory information.

-

First-Order Neurons (OSNs): Or67d- and Or65a-expressing OSNs in the antenna send their axons to specific glomeruli in the antennal lobe, the primary olfactory processing center in the insect brain.

-

Second-Order Neurons (Projection Neurons):

-

Or67d OSNs synapse onto projection neurons (PNs) in the DA1 glomerulus.

-

Or65a OSNs synapse onto PNs in the DL3 glomerulus. These PNs then transmit the cVA signal to higher brain centers, primarily the mushroom body (involved in learning and memory) and the lateral horn (involved in innate behaviors). The projections from the DA1 glomerulus are sexually dimorphic, providing a neural basis for the different behavioral responses to cVA in males and females.[1]

-

-

Third-Order and Downstream Neurons: PNs from the DA1 glomerulus synapse onto a variety of third-order neurons in the lateral horn and other protocerebral regions.[2] These higher-order circuits integrate the cVA signal with other sensory inputs and the internal state of the fly to produce the appropriate behavioral output. For instance, specific neurons in the lateral horn are thought to mediate the innate aversion to cVA in males, while others are involved in the attraction to cVA in females.[2]

Biological Functions of cis-Vaccenyl Acetate

cVA is a pleiotropic pheromone, meaning it influences multiple distinct behaviors depending on the social context and the sex of the receiving individual.

-

Courtship and Mating:

-

In Males: cVA acts as an anti-aphrodisiac, inhibiting male courtship towards other males and recently mated females who have received cVA from a previous mate. This helps to prevent wasted courtship efforts.

-

In Females: For virgin females, cVA can act as an aphrodisiac, indicating the presence of a potential mate and increasing her receptivity to courtship.

-

-

Aggression: In the presence of other males, particularly at high densities, cVA promotes male-male aggression. This is thought to be a mechanism for competing for resources such as food and mates.

-

Aggregation: cVA acts as an aggregation pheromone for both sexes, attracting flies to food sources where other flies are present. This can facilitate mating and the exploitation of resources.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of cis-vaccenyl acetate.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) of LUSH to cVA | ~100 nM | Drosophila melanogaster (in vitro) | [3] |

| Effective Concentration for Or67d Neuron Firing | Dose-dependent response observed from 0.1% to 100% cVA dilution | Drosophila melanogaster (Single-Sensillum Recording) | [4] |

| cVA Amount on Mated Females | Significant levels detected 24h post-copulation | Drosophila melanogaster (GC-MS) | [5] |

| cVA Amount for Generalized Courtship Learning | 200 µg (synthetic cVA) | Drosophila melanogaster (Behavioral Assay) | [6] |

| cVA Amount to Promote Aggression | High densities of males leading to increased volatile cVA | Drosophila melanogaster (Behavioral Assay) | [7] |

Experimental Protocols

Single-Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual olfactory sensory neurons in response to odorants.

Materials:

-

Tungsten electrodes (recording and reference)

-

Micromanipulators

-

Microscope with high magnification

-

Amplifier and data acquisition system

-

Odor delivery system

-

Drosophila melanogaster (wild-type or mutant)

-

Saline solution

Procedure:

-

Immobilize a fly in a pipette tip, leaving the head and antennae exposed.

-

Mount the fly on a microscope slide.

-

Insert the reference electrode into the fly's eye.

-

Using a micromanipulator, carefully insert the recording electrode through the cuticle of a trichoid sensillum to make contact with the sensillar lymph.

-

Establish a stable baseline recording of spontaneous neuronal activity.

-

Deliver a puff of air containing a known concentration of cVA over the antenna.

-

Record the change in the firing rate of the neuron.

-

Analyze the data by counting the number of action potentials before, during, and after the stimulus.

Gas Chromatography-Mass Spectrometry (GC-MS) for cVA Quantification

GC-MS is used to separate, identify, and quantify the volatile compounds, including cVA, present on the cuticle of a fly.

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (e.g., non-polar)

-

Solvent (e.g., hexane)

-

Microvials

-

Internal standard (e.g., a deuterated analog of cVA)

Procedure:

-

Sample Preparation:

-

For a single fly, place the fly in a microvial with a small volume of hexane (B92381) (e.g., 10 µL) and vortex for 1-2 minutes to extract the cuticular hydrocarbons.

-

Alternatively, for volatile collection, use solid-phase microextraction (SPME) by exposing a fiber to the headspace around the flies.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the hexane extract or the thermally desorbed compounds from the SPME fiber into the GC.

-

Separation: The compounds are separated based on their volatility and interaction with the GC column as the oven temperature is ramped up.

-

Detection and Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint that can be used to identify cVA by comparing it to a known standard.

-

Quantification: The amount of cVA can be quantified by comparing the peak area of cVA to the peak area of a known amount of an internal standard.

Behavioral Assays

This assay measures the level of male courtship behavior towards a female.

Materials:

-

Courtship chamber (e.g., a small, circular well)

-

Video recording setup

-

Male and female Drosophila melanogaster (sexually naive)

Procedure:

-

Collect virgin males and females shortly after eclosion and age them in isolation for 3-5 days.

-

Introduce a single male and a single female into the courtship chamber.

-

Record their interactions for a set period (e.g., 10 minutes).

-

Score the male's courtship behaviors, which include orienting towards the female, tapping her with his foreleg, extending and vibrating one wing (singing), licking her genitalia, and attempting copulation.

-

The Courtship Index (CI) can be calculated as the percentage of time the male spends performing any of these courtship behaviors.

This assay quantifies aggressive behaviors between two male flies.

Materials:

-

Aggression chamber (a small arena, often with a food source in the center)

-

Video recording setup

-

Male Drosophila melanogaster (group-housed and then isolated)

Procedure:

-

Collect male flies and house them in groups for 3-4 days to establish a social context.

-